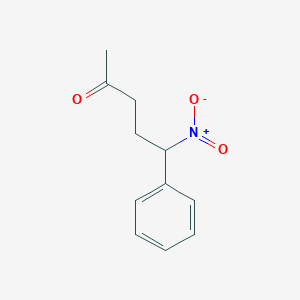![molecular formula C20H14O2S B14380687 2-[(Naphtho[2,3-b]thiophen-2-yl)methyl]benzoic acid CAS No. 88220-30-8](/img/structure/B14380687.png)
2-[(Naphtho[2,3-b]thiophen-2-yl)methyl]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(Naphtho[2,3-b]thiophen-2-yl)methyl]benzoic acid is a complex organic compound that features a naphtho[2,3-b]thiophene core linked to a benzoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Naphtho[2,3-b]thiophen-2-yl)methyl]benzoic acid typically involves multi-step organic reactions. One common method includes the functionalization of the naphtho[2,3-b]thiophene core, followed by the introduction of the benzoic acid group. Key steps may involve:
Formation of the Naphtho[2,3-b]thiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives and naphthalene precursors.
Functionalization: The core structure is then functionalized using various reagents to introduce the desired substituents.
Coupling with Benzoic Acid: The final step involves coupling the functionalized naphtho[2,3-b]thiophene with a benzoic acid derivative under specific conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications. large-scale synthesis would typically involve optimization of the above synthetic routes to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(Naphtho[2,3-b]thiophen-2-yl)methyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., Br2) and nucleophiles (e.g., NH3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
2-[(Naphtho[2,3-b]thiophen-2-yl)methyl]benzoic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-[(Naphtho[2,3-b]thiophen-2-yl)methyl]benzoic acid involves its interaction with specific molecular targets and pathways. For instance, it may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Modulating Signaling Pathways: Affecting pathways such as the MAPK signaling pathway, which is involved in cell growth and differentiation.
Inducing Oxidative Stress: Leading to cell death through mechanisms like ferroptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Naphtho[2,3-b]thiophene: Shares the core structure but lacks the benzoic acid moiety.
Thiophene Derivatives: Compounds like thiophene-2-boronic acid pinacol ester have similar thiophene rings but different substituents.
Uniqueness
2-[(Naphtho[2,3-b]thiophen-2-yl)methyl]benzoic acid is unique due to its combination of a naphtho[2,3-b]thiophene core with a benzoic acid group. This unique structure imparts specific chemical and physical properties, making it valuable for specialized applications in research and industry .
Eigenschaften
CAS-Nummer |
88220-30-8 |
|---|---|
Molekularformel |
C20H14O2S |
Molekulargewicht |
318.4 g/mol |
IUPAC-Name |
2-(benzo[f][1]benzothiol-2-ylmethyl)benzoic acid |
InChI |
InChI=1S/C20H14O2S/c21-20(22)18-8-4-3-7-15(18)10-17-11-16-9-13-5-1-2-6-14(13)12-19(16)23-17/h1-9,11-12H,10H2,(H,21,22) |
InChI-Schlüssel |
SKNZEUGQDWQMHH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=C(S3)CC4=CC=CC=C4C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


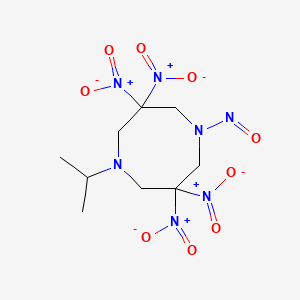
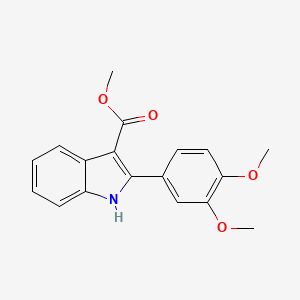
![4-(5-m-Tolyl-[1,2,4]oxadiazol-3-yl)-pyridine](/img/structure/B14380624.png)
![2,6-Bis{[(tributylstannyl)oxy]methyl}pyridine](/img/structure/B14380626.png)

![2-[(Dec-2-yn-1-yl)oxy]oxane](/img/structure/B14380654.png)
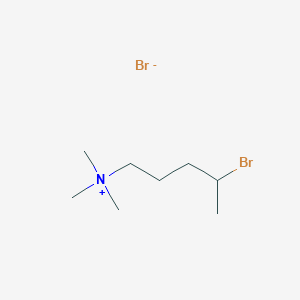
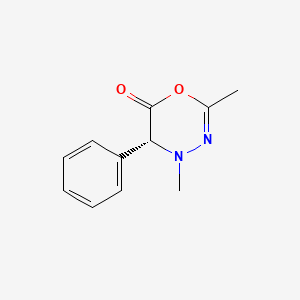


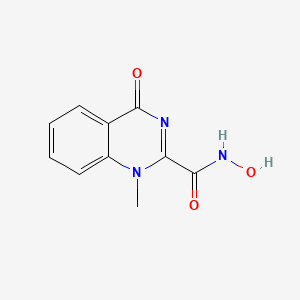

![3-[(E)-(carbamoylhydrazinylidene)methyl]-4-hydroxy-5-iodobenzoic acid](/img/structure/B14380677.png)
